4-Amino-7-methoxy-2H-1-benzopyran-2-one

Description

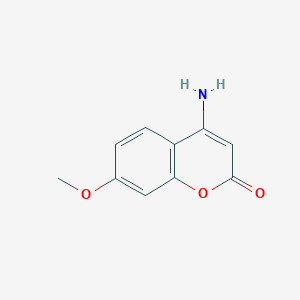

4-Amino-7-methoxy-2H-1-benzopyran-2-one is a synthetic coumarin derivative characterized by a benzopyranone core with an amino (-NH₂) substituent at position 4 and a methoxy (-OCH₃) group at position 5. Coumarins and their derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

CAS No. |

79492-23-2 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-amino-7-methoxychromen-2-one |

InChI |

InChI=1S/C10H9NO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,11H2,1H3 |

InChI Key |

WDCRIRICABOJDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Profiles and Properties of Selected Benzopyran-2-one Derivatives

Key Observations:

- Substituent Effects on Solubility: Glucosylated derivatives (e.g., compound 140 in ) exhibit higher hydrophilicity due to the polar glycoside group, whereas alkylamino groups (e.g., diethylamino in ) increase lipophilicity. The target compound’s amino and methoxy groups balance moderate solubility.

- Reactivity: Brominated analogs (e.g., 4-bromomethyl derivatives ) are more reactive in nucleophilic substitutions compared to the target compound’s amino group.

- Biological Activity: PD98059 (a MEK inhibitor) shares a methoxy and amino substituent but differs in substitution pattern, suggesting that positional isomerism critically affects kinase selectivity .

Enzyme Inhibition:

- PD98059: Inhibits MEK by binding to its inactive conformation, with IC₅₀ values in the micromolar range . The target compound’s amino group at position 4 may similarly interact with ATP-binding pockets but requires empirical validation.

- LY294002: A morpholinyl-substituted benzopyranone (PI3K inhibitor) highlights the role of heterocyclic substituents in kinase selectivity . The absence of such groups in the target compound may limit its PI3K affinity.

Cytotoxicity and Therapeutic Potential:

- Glucosylated derivatives (e.g., compound 141 in ) show reduced cytotoxicity in vitro compared to non-glycosylated analogs, likely due to altered membrane permeability. The target compound’s lack of bulky substituents may favor cellular uptake.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates via recrystallization (e.g., ethyl acetate/hexane mixtures) .

- Control temperature (< 80°C) to prevent decomposition of the methoxy group.

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic

Answer:

Key Techniques :

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1665 cm⁻¹, NH₂ bends at ~3418 cm⁻¹) .

- NMR : ¹H NMR for methoxy (δ 3.8–4.0 ppm) and amino protons (δ 5.0–6.0 ppm, if free).

- HPLC : Use a C18 column with UV detection (λ = 254–280 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 220.2 g/mol).

Q. Common Pitfalls :

- Residual solvents in NMR spectra: Dry samples thoroughly under vacuum.

- Degradation during HPLC: Use low-UV-energy mobile phases (e.g., methanol/water with 0.1% formic acid).

How does the substitution pattern (amino vs. methoxy) influence the compound’s bioactivity compared to analogs?

Level: Advanced

Answer:

Structure-Activity Relationship (SAR) Insights :

- Amino Group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors). Analogs with amino groups show improved antioxidant and anti-inflammatory activity vs. hydroxylated derivatives .

- Methoxy Group : Increases lipophilicity, enhancing membrane permeability. However, bulky substituents (e.g., hexylamino) may reduce solubility .

Q. Experimental Validation :

- Compare IC₅₀ values in assays (e.g., DPPH for antioxidants, COX-2 inhibition for anti-inflammatory activity).

- Use molecular docking to map interactions (e.g., with NADPH oxidase or NF-κB pathways) .

How can contradictory bioactivity data across studies be systematically addressed?

Level: Advanced

Answer:

Root Causes :

- Variability in solvent systems (e.g., DMSO vs. ethanol) affecting compound stability .

- Differences in assay protocols (e.g., cell lines, incubation times).

Q. Resolution Strategies :

Standardize Assays : Use validated cell lines (e.g., RAW 264.7 for inflammation) and controls.

Solvent Screening : Test solubility/stability in PBS, DMSO, and ethanol via UV-Vis spectroscopy.

Structural Confirmation : Re-characterize the compound in-house to rule out degradation .

Meta-Analysis : Compare data with structurally similar benzopyrans (e.g., 7-hydroxy-4-methyl derivatives) to identify trends .

What computational tools are effective for predicting the compound’s interactions with biological targets?

Level: Advanced

Answer:

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., cytochrome P450, estrogen receptors). Prioritize targets based on analog data (e.g., daidzein’s interaction with ER-β) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in antioxidant assays .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).

Q. Validation :

- Correlate docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values .

What are the stability considerations for this compound under varying storage conditions?

Level: Basic

Answer:

Key Factors :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.

- Solvent Stability : Avoid prolonged storage in DMSO (>1 week); prefer lyophilized form.

Q. Stability Testing :

Table 1: Comparative Bioactivity of Benzopyran Derivatives

What analytical challenges arise in quantifying this compound in complex biological matrices?

Level: Advanced

Answer:

Challenges :

- Low concentration in plasma/tissue (ng/mL range).

- Matrix interference (e.g., proteins, lipids).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.